L-Serine -13C3,15N
Description
Molecular Structure and Isotopic Enrichment Patterns
L-Serine-13C3,15N exhibits a precisely defined molecular architecture characterized by the systematic incorporation of stable isotopes at specific atomic positions within the amino acid backbone. The compound maintains the fundamental L-serine structure while featuring carbon-13 enrichment at all three carbon positions and nitrogen-15 enrichment at the amino nitrogen position. The molecular formula is designated as 13C3H715NO3, with a corresponding molecular weight of 109.06 daltons, representing an increase from the natural isotope abundance form due to the heavier isotopic substitutions.
The linear structural formula HO13CH213CH(15NH2)13CO2H illustrates the specific positioning of isotopic labels throughout the molecule. This comprehensive labeling pattern ensures that the entire carbon skeleton and the primary nitrogen functionality are isotopically enriched, providing maximum analytical utility for structural and metabolic studies. The isotopic enrichment levels achieve exceptional purity, with specifications typically requiring 98 atom percent carbon-13 and 98 atom percent nitrogen-15 content. Such high enrichment levels are essential for obtaining optimal signal-to-noise ratios in nuclear magnetic resonance spectroscopy experiments and ensuring accurate quantitation in mass spectrometric analyses.
The stereochemical configuration remains unchanged from the parent L-serine molecule, maintaining the (S)-absolute configuration at the alpha-carbon center. This preservation of chirality is crucial for biological activity studies and ensures that the labeled compound behaves identically to natural serine in enzymatic reactions and protein incorporation processes. The isotopic substitution pattern creates a unique spectroscopic fingerprint that enables researchers to distinguish labeled molecules from their natural counterparts with exceptional precision.
The compound carries the Chemical Abstracts Service registry number 202407-34-9, providing unambiguous chemical identification for procurement and regulatory purposes. This standardized identification facilitates consistent sourcing and ensures reproducibility across different research laboratories and experimental protocols.
Physicochemical Properties Under Labeled Conditions
The isotopic labeling of L-Serine-13C3,15N introduces subtle but measurable changes to the physicochemical properties compared to the natural isotope abundance form. The compound typically appears as a white to off-white crystalline solid under standard laboratory conditions. Storage requirements specify refrigerated conditions, typically between 2-8 degrees Celsius, to maintain chemical stability and prevent degradation over extended periods.
The optical activity of L-Serine-13C3,15N demonstrates the preservation of stereochemical integrity following isotopic substitution. Specific rotation measurements indicate [α]25/D +14.6°, with measurements conducted at a concentration of 2 grams per 100 milliliters in 1 molar hydrochloric acid solution. This optical rotation value confirms that the isotopic labeling process does not significantly alter the stereochemical properties of the molecule, ensuring that biological activity and protein incorporation characteristics remain consistent with natural serine.
Solubility characteristics show the compound maintains water solubility similar to natural serine, with enhanced solubility in polar organic solvents such as methanol. The zwitterionic nature of the amino acid structure is preserved, enabling formation of both cationic and anionic species depending on solution conditions. The isoelectric point remains essentially unchanged from the parent compound, maintaining the characteristic amino acid behavior in aqueous solutions across varying pH ranges.
| Property | Value | Reference Conditions |
|---|---|---|
| Molecular Weight | 109.06 g/mol | Standard conditions |
| Physical Form | White to off-white solid | Room temperature |
| Specific Rotation | [α]25/D +14.6° | c = 2 in 1 M HCl |
| Storage Temperature | 2-8°C | Refrigerated conditions |
| Chemical Purity | >95% | High-performance liquid chromatography |
| Carbon-13 Enrichment | 98 atom % | Mass spectrometric analysis |
| Nitrogen-15 Enrichment | 98 atom % | Mass spectrometric analysis |
The thermal stability profile indicates that L-Serine-13C3,15N maintains stability under standard laboratory handling conditions but requires protection from excessive heat and moisture to prevent decomposition. The compound demonstrates compatibility with standard amino acid analytical techniques, including high-performance liquid chromatography and capillary electrophoresis, enabling straightforward integration into existing analytical workflows.
Crystallographic and Spectroscopic Validation of Isotopic Integrity
Spectroscopic validation of L-Serine-13C3,15N relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques to confirm isotopic incorporation and structural integrity. Carbon-13 nuclear magnetic resonance spectroscopy provides definitive confirmation of isotopic enrichment through enhanced signal intensity at specific carbon positions. The labeled carbons exhibit characteristic chemical shifts that enable unambiguous identification and quantification of isotopic incorporation levels.
Proton-carbon heteronuclear single quantum coherence spectroscopy experiments demonstrate clear correlation patterns between proton and carbon-13 nuclei, confirming the structural integrity of the labeled molecule. Chemical shift assignments for L-serine in aqueous solution show the alpha-carbon resonating at approximately 59.1 parts per million, the carboxyl carbon at 175.2 parts per million, and the beta-carbon at 62.9 parts per million. These values provide reference standards for validating the spectroscopic properties of the isotopically labeled derivative.
Mass spectrometric analysis provides complementary validation of isotopic incorporation through precise molecular weight determination and fragmentation pattern analysis. The molecular ion peak at mass-to-charge ratio 109.06 confirms the successful incorporation of heavy isotopes, while fragmentation patterns reveal the distribution of isotopic labels throughout the molecule. Electrospray ionization mass spectrometry enables gentle ionization conditions that preserve molecular integrity while providing accurate mass measurements for isotopic validation.
| Spectroscopic Parameter | Natural Serine | L-Serine-13C3,15N | Analysis Method |
|---|---|---|---|
| Molecular Ion (m/z) | 105.04 | 109.06 | Mass spectrometry |
| Alpha-Carbon Chemical Shift | 59.1 ppm | Enhanced signal | Carbon-13 nuclear magnetic resonance |
| Carboxyl Carbon Chemical Shift | 175.2 ppm | Enhanced signal | Carbon-13 nuclear magnetic resonance |
| Beta-Carbon Chemical Shift | 62.9 ppm | Enhanced signal | Carbon-13 nuclear magnetic resonance |
| Nitrogen-15 Coupling | Not observed | Enhanced coupling | Nitrogen-15 nuclear magnetic resonance |
Properties
CAS No. |
202407-34-9 |
|---|---|
Molecular Formula |
C3H7NO3 |
Molecular Weight |
109.063 |
IUPAC Name |
(2S)-2-azanyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
InChI Key |
MTCFGRXMJLQNBG-UVYXLFMMSA-N |
SMILES |
C(C(C(=O)O)N)O |
Synonyms |
(-)-Serine -13C3,15N; (S)-2-Amino-3-hydroxypropanoic Acid -13C3,15N; (S)-Serine -13C3,15N; (S)-α-Amino-β-hydroxypropionic Acid -13C3,15N; 1: PN: US20090069547 PAGE: 10 Claimed Protein -13C3,15N; 225: PN: EP2071334 SEQID: 242 Claimed Protein -13C3,15N |
Origin of Product |
United States |
Preparation Methods
Key Steps in Microbial Biosynthesis:
-
Strain Selection : Engineered E. coli strains with enhanced serine hydroxymethyltransferase (SHMT) activity are preferred to maximize yield.
-
Fermentation Conditions :
-
Extraction and Purification :
This method achieves isotopic purities of 98% for ¹³C and ¹⁵N, with yields of 70–85% depending on strain optimization.
Chemical Synthesis Routes
Chemical synthesis offers an alternative route, particularly for small-scale production. The process involves stereoselective reactions to ensure the L-configuration and isotopic labeling at specific positions.
Asymmetric Catalytic Hydrogenation
A labeled glycine derivative, ¹³C₃,¹⁵N-glycine, is subjected to asymmetric hydrogenation using a chiral rhodium catalyst. This step introduces the hydroxyl group at the β-carbon while preserving isotopic integrity.
Reaction Scheme :
Conditions :
This method yields 60–75% enantiomeric excess (ee), necessitating further chiral resolution.
Isotope Exchange Reactions
In this approach, unlabeled L-serine undergoes isotope exchange with ¹³CO₂ and ¹⁵NH₃ under high-pressure conditions. The reaction exploits reversible transamination and decarboxylation steps to incorporate isotopes.
Limitations :
-
Lower isotopic purity (90–95%) compared to microbial methods.
-
Requires extensive purification to remove unexchanged isotopes.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR confirm isotopic incorporation and stereochemistry. Key signals include:
Mass Spectrometry (MS)
High-resolution MS (HRMS) validates isotopic enrichment:
High-Performance Liquid Chromatography (HPLC)
Purity is assessed via reverse-phase HPLC:
-
Column: C18 (4.6 × 250 mm)
-
Mobile Phase: 0.1% trifluoroacetic acid (TFA) in H₂O:MeCN (95:5)
Comparative Data on Physicochemical Properties
Industrial-Scale Production Metrics
| Parameter | Microbial Biosynthesis | Chemical Synthesis |
|---|---|---|
| Yield | 70–85% | 60–75% |
| Isotopic Purity | 98% | 90–95% |
| Cost per Gram (USD) | $980–$1,200 | $1,500–$2,000 |
| Production Time | 5–7 days | 10–14 days |
Research Applications and Validation
L-Serine-¹³C₃,¹⁵N has been utilized in:
Chemical Reactions Analysis
Serine Palmitoyltransferase (SPT) Kinetics
In sphingolipid biosynthesis, L-Serine-¹³C₃,¹⁵N acts as a substrate for SPT. Isotopic labeling reveals kinetic differences:
-
KM Values : 1.56–4.09 mM, depending on isotopic substitution (e.g., [2,3,3-D] labels reduce activity by 50%) .
-
Mass Spectrometry : Confirms retention of ¹³C and ¹⁵N in 3-ketodihydrosphingosine (KDS) .
Table 2: SPT Catalytic Efficiency with Isotopic Variants
| Substrate | KM (mM) | Specific Activity (nmol/min/mg) |
|---|---|---|
| Unlabeled L-Serine | 1.56 | 386.3 |
| [2-¹³C] L-Serine | 3.64 | 410.6 |
| [2,3,3-D] L-Serine | 4.09 | 176.9 |
| [1,2,3-¹³C, 2-¹⁵N] L-Serine | 1.79 | 440.5 |
| Source: |
Blood-Brain Barrier (BBB) Transport
L-Serine-¹³C₁,¹⁵N influx into the brain is age-dependent:
-
Young Mice (P11) : 10-fold higher transport vs. older mice (P42), mediated by Slc38a5 transporters .
-
Knockout Models : Slc38a5-KO mice show 25% reduced influx, confirming its role in serine uptake .
Conversion to Glycine
Serine hydroxymethyltransferase (SHMT) converts L-Serine-¹³C₃,¹⁵N to glycine, with ¹³C and ¹⁵N retained in glycine . Shin1 inhibitor studies confirm minimal peripheral interconversion .
Interstellar Formation Mechanisms
L-Serine-¹³C₃,¹⁵N forms in interstellar ice analogs via radical recombination:
-
Pathway : CH₃OH + HCN → Serine derivatives under UV irradiation .
-
Isotope Tracking : ¹³C labels localize to specific carbons (Cα from HCN, Cβ/Cγ from CH₃OH) .
Table 3: Isotope Retention in Interstellar Serine
| Isotopic Precursor | ¹³C Incorporation | ¹⁵N Incorporation |
|---|---|---|
| H¹³CN + ¹³CH₃OH | 3 carbons | Full retention |
| HCN + ¹³CH₃OH | 1 carbon (Cβ/γ) | None |
| Source: |
Phosphorylation and Self-Assembly
In protein engineering, L-Serine-¹³C₃,¹⁵N is phosphorylated at position 16 in amelogenin to study nanosphere formation .
-
Lambda Phosphatase Assay : Confirms dephosphorylation reverts structural changes .
-
NMR Analysis : ¹³C and ¹⁵N shifts validate phosphorylation (e.g., 13Cβ downfield shift by 2–3 ppm) .
Reaction Mechanisms in Tryptophan Synthase
¹⁵N solid-state NMR reveals βLys87’s role in acid-base catalysis:
Scientific Research Applications
Metabolic Studies
L-Serine in Metabolism Research
L-serine plays a pivotal role in several metabolic pathways, including those involved in amino acid synthesis and lipid metabolism. The isotopically labeled form allows researchers to trace metabolic fluxes and understand the dynamics of serine utilization in vivo.
- Case Study : A study demonstrated that administering L-serine-13C3 to diabetic mice allowed researchers to quantify serine pharmacokinetics and its incorporation into downstream metabolites like glycine and pyruvate. This highlighted the role of serine in gluconeogenesis and its regulation by insulin levels .
Cancer Research
Role of L-Serine in Tumor Proliferation
L-serine is critical for tumor growth, with many cancer cells exhibiting increased serine uptake to support biosynthetic processes necessary for rapid proliferation.
- Case Study : Research involving HCT116 colorectal cancer cells showed that L-serine-13C3 could be used to track the incorporation of labeled carbon into various metabolites. This study revealed significant differences in protein and lipid profiles following treatment with inhibitors targeting serine metabolism, indicating potential therapeutic avenues .
Protein Labeling and Structural Studies
Use in NMR Spectroscopy
L-serine-13C3,15N is extensively utilized in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics. The incorporation of labeled serine enables detailed analysis of phosphorylation states and interactions within proteins.
- Case Study : A study focused on recombinant murine amelogenin utilized L-serine-13C3,15N to monitor phosphorylation at specific residues. NMR data confirmed successful incorporation of phosphorylated serine into the protein structure, enabling insights into its functional implications .
Sphingolipid Biosynthesis
Investigating Enzyme Kinetics
Isotopically labeled L-serine is crucial for studying enzymes involved in sphingolipid biosynthesis, such as serine palmitoyltransferase.
- Data Table: Kinetic Parameters of Serine Palmitoyltransferase
| Substrate Type | KM (mM) | Specific Activity (nmol min⁻¹ mg⁻¹) |
|---|---|---|
| L-serine | 2.72 | 396.7 |
| [2-13C] L-serine | 3.64 | 410.6 |
| [1,2,3-13C, 2-15N] | 1.79 | 440.5 |
This table illustrates the kinetic parameters obtained using different isotopically labeled forms of L-serine, demonstrating their utility in enzyme activity assays .
Neurodegenerative Disease Research
Potential Therapeutic Applications
Recent studies suggest that L-serine supplementation may have therapeutic effects on neurodegenerative diseases by modulating sphingolipid metabolism.
Mechanism of Action
L-Serine -13C3,15N exerts its effects through several mechanisms:
Neurotransmitter Synthesis: L-serine is a precursor for the synthesis of glycine and D-serine, which act as co-agonists at N-methyl-D-aspartate (NMDA) receptors in the brain. This modulation of NMDA receptors is crucial for synaptic plasticity and cognitive functions.
Cell Proliferation: L-serine is involved in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, thereby promoting cell growth and proliferation.
Neuroprotection: L-serine has been shown to regulate the release of cytokines and reduce inflammation, providing neuroprotective effects in various neurological conditions.
Comparison with Similar Compounds
Table 1: Key Isotopic and Structural Features
Key Observations :
- Labeling Density : L-Tyrosine-¹³C₉,¹⁵N and L-Leucine-¹³C₆,¹⁵N offer higher ¹³C labeling for tracing complex metabolic pathways, while L-Serine-¹³C₃,¹⁵N balances specificity and cost-effectiveness .
- Functional Groups: Phosphorylated derivatives (e.g., O-Phospho-L-serine-¹³C₃,¹⁵N) enable studies of post-translational modifications, distinct from non-phosphorylated serine .
Functional and Metabolic Comparisons
Transport Kinetics and Selectivity
Metabolic Flux in Cancer Cells
- PHGDH-Dependent Serine Synthesis: PHGDH-knockout cells showed a 3.5-fold increase in L-Serine-¹³C₃,¹⁵N uptake compared to controls, highlighting compensatory transport mechanisms absent in non-serine auxotrophic cells .
Technical and Practical Considerations
Table 2: Experimental Performance Metrics
Critical Notes:
- Isotopic Interference : Co-labeling with ¹⁵N in L-Serine-¹³C₃,¹⁵N enhances MS/MS fragmentation specificity compared to singly labeled compounds .
- Cost and Availability : L-Serine-¹³C₃,¹⁵N is priced at ~¥11,984.90/25 mg (Aladdin), whereas L-Tyrosine-¹³C₉,¹⁵N costs ~€2,750.00/100 mg (Cortecnet), reflecting differences in synthesis complexity .
Biological Activity
L-Serine -13C3,15N is a stable isotope-labeled form of the amino acid L-serine, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its antioxidant properties, cytoprotective effects, and metabolic significance.
Overview of L-Serine
L-serine is a non-essential amino acid involved in the biosynthesis of proteins, nucleotides, and lipids. It is a precursor for several important biomolecules, including neurotransmitters and phospholipids. The incorporation of isotopes like carbon-13 and nitrogen-15 allows researchers to trace metabolic pathways and study the compound's behavior in biological systems.
Antioxidant and Cytoprotective Effects
Recent studies have highlighted the antioxidant and cytoprotective properties of L-serine. A significant study demonstrated that L-serine can protect human umbilical vein endothelial cells (HUVECs) from oxidative stress induced by hydrogen peroxide (H2O2). The findings indicate that pretreatment with L-serine leads to:
- Increased Nrf2 Activity : Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. The effective concentration (EC50) for inducing Nrf2 activity by L-serine was found to be 0.2 mM.
- Elevated Heme Oxygenase-1 (HO-1) Expression : HO-1 plays a critical role in cellular defense against oxidative stress. The EC50 for HO-1 induction was determined to be 0.55 mM.
- Enhanced Nitric Oxide Production : Nitric oxide (NO) is vital for vascular health. The highest NO production was observed at a concentration of 3.2 mM of L-serine, with an EC50 of 0.25 mM .
These results suggest that L-serine exerts its protective effects through the activation of key antioxidant pathways.
Metabolic Pathways Involving L-Serine
L-serine is integral to the serine-glycine-one-carbon metabolic network , which is essential for nucleotide synthesis and cellular metabolism. This network facilitates the conversion of serine into glycine and contributes to one-carbon metabolism, impacting DNA synthesis and methylation processes crucial for cell proliferation .
Study 1: Antioxidant Effects in HUVECs
A study conducted on HUVECs demonstrated that pretreatment with varying concentrations of L-serine (0.1 to 10 mM) significantly protected cells from oxidative damage caused by H2O2. The cytoprotective effects were measured using the MTT assay, which indicated increased cell viability upon treatment with L-serine .
Study 2: Role in Neurotransmitter Synthesis
Research indicates that L-serine is crucial for synthesizing neurotransmitters such as D-serine, which modulates NMDA receptor activity and plays a role in cognitive functions. The isotope labeling allows for precise tracking of serine metabolism in neuronal cells, providing insights into its role in neurodegenerative diseases .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can L-Serine-¹³C₃,¹⁵N be incorporated into experimental models to trace metabolic pathways?
- Methodological Answer : L-Serine-¹³C₃,¹⁵N is administered as a stable isotope tracer in metabolic studies. For example, dissolve it in drinking water (e.g., 13C3,15N L-serine at 0.5–1.0 mg/mL) for in vivo models like mice, allowing systemic uptake . Tissues (serum, liver, mitochondria) are sampled at intervals, and isotopic enrichment is quantified via mass spectrometry (MS). Key parameters include monitoring mass shifts (e.g., +3 m/z for CER species) and calculating % isotopic enrichment (%E) using MS data .
Q. What analytical techniques validate the isotopic purity and stability of L-Serine-¹³C₃,¹⁵N?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (e.g., 98% chemical purity). For isotopic validation, nuclear magnetic resonance (NMR) or MS detects ¹³C and ¹⁵N enrichment (99 atom%). Calibration curves and spiked recovery tests (e.g., 95–105% recovery) ensure method reproducibility .
Q. How is L-Serine-¹³C₃,¹⁵N used to study de novo sphingolipid synthesis?
- Methodological Answer : The isotope is integrated during the first step of ceramide (CER) synthesis via serine palmitoyltransferase (SPT). Experimental steps include:
Administering labeled serine in vivo.
Extracting lipids from target tissues.
Analyzing CER species via LC-MS with targeted multiple reaction monitoring (MRM).
Note: Labeled CO₂ loss during SPT catalysis reduces the mass shift to +3 m/z, distinguishing newly synthesized CER .
Advanced Research Questions
Q. How can researchers resolve contradictions in labeling patterns observed during L-Serine-¹³C₃,¹⁵N metabolic tracing?
- Methodological Answer : Contradictions (e.g., mixed ¹³C/¹⁵N labeling in CER) arise from serine’s role in one-carbon metabolism. Solutions include:
- Tracking interconversion pathways (e.g., serine ↔ glycine ↔ tetrahydrofolate) using complementary isotopes like ²H3-serine .
- Validating with orthogonal techniques (e.g., NMR or isotope-ratio MS) to confirm labeling positions .
- Designing control experiments with unlabeled serine to establish baseline metabolic noise .
Q. What experimental design considerations optimize L-Serine-¹³C₃,¹⁵N delivery in complex in vivo systems?
- Methodological Answer :
- Route : Intravenous (IV) infusion ensures precise dosing, while oral administration (e.g., drinking water) mimics physiological uptake .
- Dose : Titrate based on tissue turnover rates (e.g., liver vs. serum) to avoid isotopic dilution.
- Timing : Sample tissues at multiple timepoints (e.g., 6–48 hours) to capture dynamic labeling .
Q. How can researchers leverage L-Serine-¹³C₃,¹⁵N to study cross-talk between amino acid and lipid metabolism?
- Methodological Answer :
- Co-administer with other isotopes (e.g., ¹³C-palmitate) to trace carbon flux into lipids.
- Use metabolic flux analysis (MFA) software (e.g., INCA or OpenFLUX) to model serine’s contribution to lipid synthesis .
- Compare isotopic enrichment in downstream metabolites (e.g., phosphatidylserine vs. sphingolipids) to identify pathway preferences .
Data Analysis & Interpretation
Q. What statistical approaches are critical for interpreting isotopic enrichment data from L-Serine-¹³C₃,¹⁵N experiments?
- Methodological Answer :
- Normalize MS data to internal standards (e.g., unlabeled CER 16:0) to correct for instrument variability.
- Apply kinetic modeling (e.g., exponential decay curves) to estimate synthesis rates.
- Use ANOVA or mixed-effects models to compare enrichment across tissues/timepoints .
Q. How can researchers address low isotopic enrichment in target metabolites?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
